5-Chloro-3-thiocyanato-1H-indole
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Overview
Description
5-Chloro-3-thiocyanato-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-thiocyanato-1H-indole typically involves the thiocyanation of 5-chloro-1H-indole. One common method is the reaction of 5-chloro-1H-indole with thiocyanogen or a thiocyanate salt in the presence of an oxidizing agent . The reaction is usually carried out under mild conditions to ensure high regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-thiocyanato-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Thiol derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-3-thiocyanato-1H-indole is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is being investigated for its antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and pesticides.
Mechanism of Action
The mechanism of action of 5-Chloro-3-thiocyanato-1H-indole involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . The chlorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
5-Chloro-3-phenyl-1H-indole: Another indole derivative with a phenyl group instead of a thiocyanate group.
5-Chloro-3-(o-tolylsulfonyl)-1H-indole: Contains a tolylsulfonyl group, showing different reactivity and biological activity.
Uniqueness: 5-Chloro-3-thiocyanato-1H-indole is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological properties
Properties
Molecular Formula |
C9H5ClN2S |
---|---|
Molecular Weight |
208.67 g/mol |
IUPAC Name |
(5-chloro-1H-indol-3-yl) thiocyanate |
InChI |
InChI=1S/C9H5ClN2S/c10-6-1-2-8-7(3-6)9(4-12-8)13-5-11/h1-4,12H |
InChI Key |
PSKIKQXBNOGTRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)SC#N |
Origin of Product |
United States |
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